molecular formula C14H8ClNO3 B2524448 2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione CAS No. 80460-34-0

2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2524448
CAS No.: 80460-34-0
M. Wt: 273.67
InChI Key: BCMPZSSDUJUWJK-UHFFFAOYSA-N
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Description

2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a chloro-substituted phenyl ring and an isoindole-dione moiety, which contribute to its distinctive chemical behavior.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as acetic anhydride, which facilitates the formation of the isoindole-dione structure.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different chloro or bromo derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted isoindole-dione derivatives, which can have different functional groups attached to the phenyl ring or the isoindole moiety.

Scientific Research Applications

2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-hydroxybenzoic acid: A precursor in the synthesis of the target compound.

    Phthalic anhydride: Another precursor used in the synthesis process.

    N-(5-chloro-2-hydroxyphenyl)acetamide: A structurally related compound with different functional groups.

Uniqueness

2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole-dione structure, which imparts specific chemical and biological properties not found in its precursors or related compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(5-chloro-2-hydroxyphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO3/c15-8-5-6-12(17)11(7-8)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMPZSSDUJUWJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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